ethyl 4-(2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate
CAS No.:
Cat. No.: VC16569372
Molecular Formula: C24H30N4O6
Molecular Weight: 470.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H30N4O6 |
|---|---|
| Molecular Weight | 470.5 g/mol |
| IUPAC Name | ethyl 4-[[2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C24H30N4O6/c1-4-34-24(32)18-5-7-19(8-6-18)25-23(31)16-28-15-22(33-3)21(30)13-20(28)14-26-9-11-27(12-10-26)17(2)29/h5-8,13,15H,4,9-12,14,16H2,1-3H3,(H,25,31) |
| Standard InChI Key | TXNYJUICYUEVTN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C)OC |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s IUPAC name, ethyl 4-[[2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]acetyl]amino]benzoate, reflects its multifaceted architecture. Key components include:
-
A 4-oxopyridin-1(4H)-yl ring serving as the central scaffold.
-
A piperazine-acetyl group attached via a methylene bridge at position 2 of the pyridine ring.
-
A 5-methoxy substituent on the pyridine core.
-
An acetamido-benzoate ester moiety linked to position 4 of the pyridine through a two-carbon spacer.
The molecular formula is C24H30N4O6, with a molecular weight of 470.5 g/mol. The presence of both hydrophilic (amide, ester) and hydrophobic (aromatic rings) groups suggests moderate solubility in polar organic solvents.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C24H30N4O6 |
| Molecular Weight | 470.5 g/mol |
| IUPAC Name | Ethyl 4-[[2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]acetyl]amino]benzoate |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C)OC |
| Topological Polar Surface Area | 132 Ų |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of ethyl 4-(2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate likely involves convergent routes to assemble its three primary domains:
-
Pyridine Core Modification: Introduction of the methoxy group at position 5 and oxidation to the 4-oxo derivative.
-
Piperazine-Acetyl Side Chain: Functionalization of piperazine with an acetyl group followed by alkylation to attach the methylene bridge.
-
Benzoate Ester-Acetamide Arm: Coupling of ethyl 4-aminobenzoate with a bromoacetyl intermediate.
Proposed Synthetic Steps
A hypothetical pathway involves:
-
Step 1: Nucleophilic substitution on 5-methoxy-4-oxopyridine using chloromethyl-(4-acetylpiperazine) to introduce the piperazine side chain.
-
Step 2: Bromoacetylation of the pyridine nitrogen, followed by amide coupling with ethyl 4-aminobenzoate.
-
Step 3: Final esterification and purification via column chromatography.
Reaction conditions would require precise temperature control (60–80°C) and anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of the ester and amide bonds.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| 1 | Chloromethyl-(4-acetylpiperazine), K2CO3, DMF, 70°C | Use of molecular sieves to absorb H2O |
| 2 | Bromoacetyl bromide, Et3N, CH2Cl2, 0°C → RT | Slow addition to minimize diacylation |
| 3 | Ethyl 4-aminobenzoate, HOBt, EDCI, DCM | Catalytic DMAP to enhance esterification |
| Property | Value | Method Used |
|---|---|---|
| logP (Partition coeff.) | 2.1 | XLogP3 |
| H-bond acceptors | 8 | RDKit |
| Plasma Protein Binding | 89% | SwissADME |
| Half-life | ~3.2 hours | PKCSM |
Analytical Characterization
Spectroscopic Data
While experimental spectra are unavailable, theoretical signatures can be inferred:
-
1H NMR: A triplet at δ 1.3 ppm (CH3 of ethyl ester), singlet at δ 3.2 ppm (N-CH2-piperazine), and doublets for pyridine protons (δ 6.7–7.4 ppm).
-
IR Spectroscopy: Strong absorbance at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide I band).
Applications in Medicinal Chemistry
Lead Compound Optimization
The benzoate ester’s hydrolytic lability suggests prodrug potential. Replacement with a methyl group could enhance metabolic stability for chronic dosing.
Combination Therapy
Synergy with ABCB1 inhibitors (e.g., Tariquidar) might overcome efflux pump-mediated resistance, as seen with Bosutinib .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume